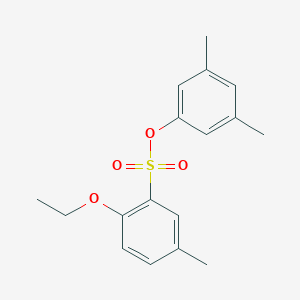

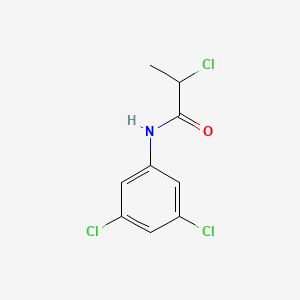

3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Sulfonation and Sulfation Processes

Research has explored the sulfation and sulfonation reactions of methyl- and dimethylphenols, including compounds similar to 3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate, with sulfur trioxide in different conditions. These studies highlight the directing effects of substituents and the potential for transsulfonation reactions, which could be relevant for synthesizing derivatives of the compound for various applications (Goossens et al., 1988).

Cleavage Reactions with Thioesters

The reactivity of aryl methyl ethers, including structures related to 3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate, in the presence of thioesters under rhodium catalysis has been studied. These reactions yield aryl esters and methyl sulfides, showcasing a method for functional group transformation that could be applied to modify the compound for specific research or industrial purposes (Arisawa et al., 2012).

Chemiluminescence in Sulfanyl-substituted Compounds

The singlet oxygenation of dimethylthiophenes leading to sulfanyl-substituted bicyclic dioxetanes, including insights into their base-induced chemiluminescence, offers a glimpse into the photophysical properties of sulfur-containing aromatic compounds. Such research could provide a foundation for developing new materials or sensors based on sulfonate derivatives (Watanabe et al., 2010).

Synthesis of Novel Benzothiazepines

The synthesis of novel substituted 1,5-benzothiazepines containing a sulfonyl moiety demonstrates the chemical versatility of sulfonate derivatives. These compounds, synthesized through reactions involving sulfonyl chloride and various diones, highlight the potential for creating pharmacologically relevant molecules from sulfonate precursors (Chhakra et al., 2019).

Biotransformation of Sulfur Heterocycles

Studies on the biotransformation of dimethylbenzothiophenes by Pseudomonas strains reveal the microbial degradation pathways for sulfur-containing aromatic compounds. This research provides insights into environmental remediation processes and the potential for using biocatalysis to modify or degrade sulfonate-based pollutants (Kropp et al., 1996).

特性

IUPAC Name |

(3,5-dimethylphenyl) 2-ethoxy-5-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S/c1-5-20-16-7-6-12(2)11-17(16)22(18,19)21-15-9-13(3)8-14(4)10-15/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBBDTRXBMOZNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC(=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B2588902.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/no-structure.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)

![4-Imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2588918.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2588923.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)